Mifepristone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Poorly soluble

Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether.

In water, 5.0X10-2 mg/L at 25 °C /Estimated/

3.36e-03 g/L

Synonyms

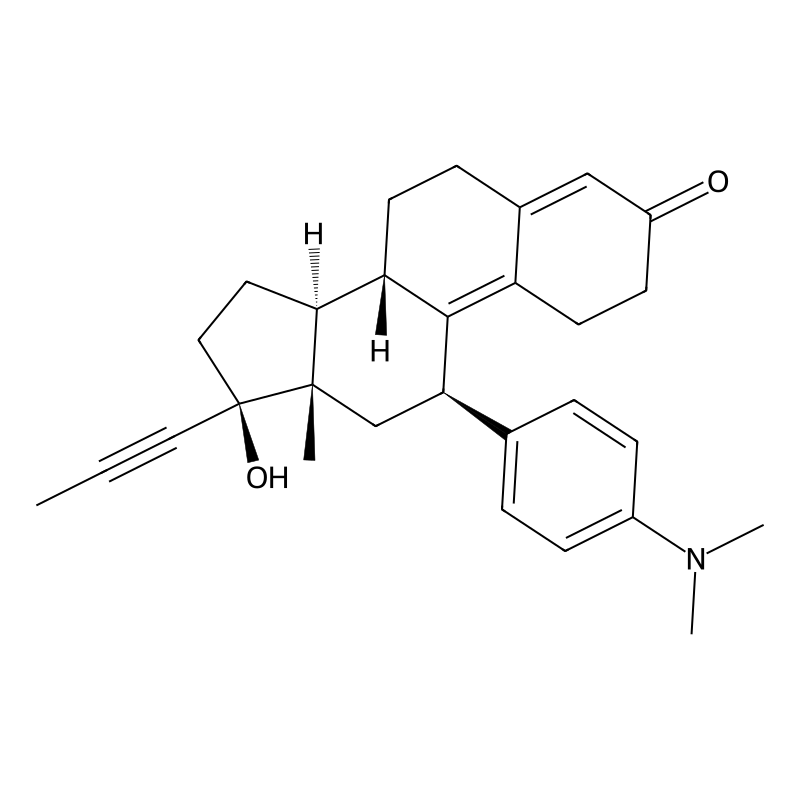

Canonical SMILES

Isomeric SMILES

Mifepristone (RU-486) is a potent synthetic steroidal compound widely procured as a pure, competitive antagonist of the progesterone receptor (PR) and glucocorticoid receptor (GR). In chemoinformatics and pharmacological screening, it serves as the definitive reference standard for inducing complete dual PR/GR blockade. Characterized by exceptionally high receptor binding affinities—often exceeding those of endogenous ligands and synthetic agonists—Mifepristone is essential for validating receptor-mediated pathways in reproductive biology, hypercortisolism (Cushing's syndrome) models, and hormone-dependent oncology research. As a Biopharmaceutical Classification System (BCS) Class II/IV compound, its procurement requires careful consideration of its low aqueous solubility, necessitating specialized formulation strategies such as co-solvents (e.g., PEG 400) or nano-encapsulation to ensure reproducible in vivo bioavailability and processability [1].

Substituting Mifepristone with closely related compounds fundamentally alters experimental outcomes due to distinct mechanisms of action. Replacing it with other selective progesterone receptor modulators (SPRMs) like Ulipristal Acetate (UPA) introduces unwanted partial agonist activity and significantly weaker GR antagonism, failing to achieve the complete receptor silencing required in rigorous knockout-like models. Conversely, substituting Mifepristone with anti-cortisolic agents like Ketoconazole shifts the mechanism from competitive receptor blockade to upstream steroidogenesis inhibition. While Ketoconazole lowers circulating cortisol synthesis, Mifepristone blocks the GR directly, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) and cortisol. This neuroendocrine feedback divergence makes the two compounds non-interchangeable when designing downstream metabolic or receptor-specific assays [1].

Superior Glucocorticoid Receptor (GR) Binding Affinity vs. Dexamethasone

In competitive binding assays, Mifepristone demonstrates a highly potent affinity for the glucocorticoid receptor (GR) with an IC50 of 2.6 nM. When benchmarked against the highly potent synthetic GR agonist Dexamethasone, Mifepristone exhibits more than three times the relative binding affinity [1]. This ensures that Mifepristone can competitively displace even high concentrations of synthetic agonists in targeted cellular models.

| Evidence Dimension | Relative Binding Affinity (RBA) for GR |

| Target Compound Data | GR IC50 = 2.6 nM (>3x higher affinity than Dexamethasone) |

| Comparator Or Baseline | Dexamethasone (Baseline GR agonist) |

| Quantified Difference | Mifepristone has >3 times the binding affinity for GR compared to Dexamethasone. |

| Conditions | In vitro receptor competitive binding assays. |

Procurement of Mifepristone ensures complete and irreversible GR blockade even in models utilizing high concentrations of potent synthetic glucocorticoids.

Enhanced GR Antagonism Selectivity vs. Ulipristal Acetate (UPA)

While both Mifepristone and Ulipristal Acetate (UPA) are classified as SPRMs, their off-target GR profiles diverge significantly. Ulipristal Acetate possesses a 50% lower binding affinity for isolated GR compared to Mifepristone [1]. In HepG2 cellular reporter assays, this translates to UPA acting only as a weak or partial antagonist at the GR, whereas Mifepristone maintains pure, potent antagonism capable of completely blocking dexamethasone-induced gene transcription [1].

| Evidence Dimension | GR Binding Affinity and Antagonistic Activity |

| Target Compound Data | Pure, complete GR antagonist |

| Comparator Or Baseline | Ulipristal Acetate (50% lower GR binding affinity; partial/weak GR antagonism) |

| Quantified Difference | UPA exhibits a 50% reduction in GR affinity and fails to induce complete transcriptional blockade compared to Mifepristone. |

| Conditions | HepG2 reporter assays and isolated GR binding models. |

For researchers requiring simultaneous or specific GR silencing alongside PR blockade, Mifepristone is the strictly preferred agent over mixed-profile SPRMs like UPA.

In Vivo Biomarker Workflow Fit vs. Ketoconazole

In hypercortisolism research workflows, the choice of agent dictates the biomarker tracking strategy. Mifepristone acts as a competitive glucocorticoid receptor antagonist, which blocks downstream signaling but induces a compensatory increase in circulating adrenocorticotropic hormone (ACTH) and cortisol [1]. In contrast, substituting with Ketoconazole—a steroidogenesis inhibitor—suppresses CYP11B1/CYP17A1, directly lowering cortisol synthesis. This fundamental divergence means that when using Mifepristone, researchers cannot use serum cortisol as a marker of efficacy, requiring a shift to downstream metabolic readouts [1].

| Evidence Dimension | Circulating Serum Cortisol and ACTH Levels |

| Target Compound Data | Increases circulating cortisol/ACTH via competitive receptor blockade and feedback loss |

| Comparator Or Baseline | Ketoconazole (Decreases circulating cortisol via synthesis inhibition) |

| Quantified Difference | Mifepristone raises ACTH/cortisol while blocking their effects, whereas Ketoconazole suppresses their synthesis. |

| Conditions | In vivo pharmacokinetic and endocrine feedback models. |

Buyers must select Mifepristone when the experimental design demands downstream receptor inhibition without suppressing upstream endogenous hormone production.

Formulation Processability and BCS Class II/IV Handling

Mifepristone is classified as a Biopharmaceutical Classification System (BCS) Class II/IV compound, characterized by high permeability but practically zero aqueous solubility[1]. When formulated in standard aqueous laboratory vehicles, it suffers from rapid precipitation and highly variable in vivo dosing. Quantitative dissolution studies demonstrate that utilizing targeted co-solvents (such as PEG 400) combined with ultrasonication increases Mifepristone's solubility to 90–100 mg/mL, a critical processability metric for ensuring reproducible oral bioavailability in animal models [1].

| Evidence Dimension | Aqueous Solubility and In Vivo Bioavailability |

| Target Compound Data | Max solubility ~90-100 mg/mL in PEG 400 under ultrasonication |

| Comparator Or Baseline | Standard aqueous vehicles (Practically insoluble, variable dosing) |

| Quantified Difference | Targeted excipient formulation increases solubility from near-zero to 100 mg/mL, preventing precipitation. |

| Conditions | In vitro dissolution and in vivo oral gavage preparation. |

Procurement teams must anticipate the need for specialized excipients and non-aqueous vehicles to ensure reliable dosing and reproducible pharmacokinetics in animal models.

In Vitro Dual PR/GR Knockout-Like Assays

Directly following its superior binding affinity over Dexamethasone and Progesterone, Mifepristone is the strictly indicated pharmacological tool for inducing complete receptor silencing. It is procured to validate receptor-mediated gene transcription pathways in breast cancer (e.g., MCF-7, MDA-MB-231) and ovarian cancer cell lines, where mixed SPRMs like Ulipristal Acetate fail to provide pure antagonism[1].

In Vivo Models of Hypercortisolism and Cushing's Syndrome

Because Mifepristone blocks the glucocorticoid receptor without inhibiting upstream steroidogenesis, it is the required agent for studying the peripheral metabolic effects of GR blockade (e.g., insulin resistance, hypertension) in the presence of elevated circulating ACTH and cortisol. This workflow fit makes it mechanistically distinct from synthesis inhibitors like Ketoconazole for specific downstream targeting [2].

Advanced Pharmaceutical Formulation and Drug Delivery Benchmarking

As a classic BCS Class II/IV compound with highly pH-dependent and poor aqueous solubility, Mifepristone serves as a rigorous benchmark active pharmaceutical ingredient (API) for testing novel drug delivery platforms. It is widely procured for the development of liquisolid compacts, amorphous solid dispersions, and chitosan-based nanoparticles designed to overcome the handling and processability limitations of lipophilic steroids [3].

References

- [1] The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. Endocrinology, 2017.

- [2] Fleseriu, M., et al. Mifepristone, a Glucocorticoid Receptor Antagonist, Produces Clinical and Metabolic Benefits in Patients with Cushing's Syndrome. The Journal of Clinical Endocrinology & Metabolism, 2012.

- [3] Preparation and Characterization of a Novel Optimum Modified Liquisolid Compact to Enhance the Dissolution Profile of Mifepristone. Dissolution Technologies, 2023.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 5.4 /Estimated/

4.5

Appearance

Melting Point

150 °C

191 - 196 °C

Storage

UNII

GHS Hazard Statements

H302 (28.81%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (28.81%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (28.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (98.31%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (27.12%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of endometriosis

Treatment of hypercortisolism (Cushing's syndrome) of endogenous origin

Treatment of leiomyoma of uterus

FDA-Approved Indications

Livertox Summary

Mifepristone alone, without misoprostol, is also approved as therapy of Cushing syndrome where it is given in a higher dose and for extended periods. Long term higher doses of mifepristone have been linked to a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Pregnancy Termination Agents

Therapeutic Uses

Mifepristone is indicated in combination with misoprostol for the medical termination of intrauterine pregnancy of 49 days duration or less. /Included in US product labeling/

Pharmacology

Mifepristone is a derivative of the synthetic progestin norethindrone with antiprogesterone activity. Mifepristone competitively binds to the progesterone receptor, resulting in inhibition of the effects of endogenous or exogenous progesterone. This agent also exhibits antiglucocorticoid and weak antiandrogenic activities.

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03X - Other sex hormones and modulators of the genital system

G03XB - Progesterone receptor modulators

G03XB01 - Mifepristone

Mechanism of Action

Mifepristone competitively inhibits the actions of progesterone at progesterone-receptor sites, resulting in termination of pregnancy.The combination of mifepristone and misoprostol causes expulsion of the products of conception through decidual necrosis, myometrial contractions, and cervical softening.

When administered in the early stages of pregnancy, mifepristone causes decidual breakdown by blockade of uterine progesterone receptors. This leads to detachment of the blastocyte, which decreases hCG production. This in turn causes a decrease in progesterone secretion from the corpus luteum, which further accentuates decidual breakdown. Decreased endogenous progesterone coupled with blockade of progesterone receptors in the uterus increases prostaglandin levels and sensitizes the myometrium to the contractile actions of prostaglandins.

In addition, mifepristone promotes uterine contractions and softening of the cervix and sensitizes the myometrium to effects of prostaglandins (e.g., misoprostol) that stimulate uterine contraction and expulsion of the products of conception. In the absence of progesterone, mifepristone acts as a partial progestin agonist. At dosages higher than those used for termination of pregnancy, mifepristone also exhibits antiglucocorticoid activity. The drug also has been shown to have weak antiandrogenic activity.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Fecal: 83%; Renal: 9%.

The absolute bioavailability of oral mifepristone is 69%.

Protein binding: Very high (98%); predominantly to albumin and alpha1- acid glycoprotein.

Time to peak concentration: 90 minutes after a 600 mg oral dose.

Peak plasma concentration: 1.98 mg/L following a single 600 mg oral dose.

Fecal; 83% of a 600 mg dose over 11 days. Renal; 9% of a 600 mg dose over 11 days.

Metabolism Metabolites

Hepatic, by Cytochrome P450 3A4 isoenzyme to the N-monodemethylated metabolite (RU 42 633); RU 42 698, which results from terminal hydroxylation of the 17-propynyl chain.

Mifepristone has known human metabolites that include Monodemethylated mifepristone and 17alpha-hydroxymifepristone.

Hepatic. Hepatic, by Cytochrome P450 3A4 isoenzyme to the N-monodemethylated metabolite (RU 42 633); RU 42 698, which results from the loss of two methyl groups from position 11 beta; and RU 42 698, which results from terminal hydroxylation of the 17–propynyl chain. Route of Elimination: Fecal: 83%; Renal: 9%. Half Life: 18 hours

Wikipedia

FDA Medication Guides

MIFEPRISTONE

TABLET;ORAL

CORCEPT THERAP

11/05/2019

MIFEPREX

TABLET; ORAL

DANCO LABS LLC

03/23/2023

Drug Warnings

Vaginal bleeding that is heavier than associated with a normal menses occurs in almost all women receiving mifepristone and misoprostol. Based on clinical studies, bleeding or spotting should be expected for an average of 9-16 days. ... Excessive bleeding may require treatment with vasoconstrictors, saline infusions, and/or blood transfusions or curettage.

Severe vaginal bleeding may occur following spontaneous, surgical, or medical abortion (including following mifepristone administration). Prolonged heavy vaginal bleeding (i.e. soaking through 2 thick full-size sanitary pads per hour for 2 consecutive hours) may be a sign of incomplete abortion or other complications, and prompt medical or surgical intervention maybe required to prevent the development of hypovolemic shock. Patients should be advised to seek immediate medical attention if prolonged heavy vaginal bleeding or syncope occurs following mifepristone administration.

Serious bacterial infections (including very rare cases of fatal septic shock) have been reported following mifepristone administration; a causal relationship to the mifepristone-misoprostol regimen has not been established. Clinicians should consider the possibility of infection if sustained fever (temperature of 38 degrees C or higher persisting for more than 4 hours), severe abdominal pain, or pelvic tenderness occurs within several days of medical abortion. Atypical presentations of serious infection and sepsis (i.e., presence of significant leukocytosis, tachycardia, or hemoconcentration without fever, severe abdominal pain, pelvic tenderness) may also occur.

For more Drug Warnings (Complete) data for MIFEPRISTONE (14 total), please visit the HSDB record page.

Biological Half Life

Terminal: 18 hours; begins slowly and becomes more rapid with time.

Use Classification

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Progesterone receptor antagonist with partial agonist activity.

Information available in 2005 indicated that Mifepristone was used in the manufacture of pharmaceutical preparations in the following countries: Denmark, Finland, France, Germany, India, Indonesia, Israel, Norway, Russian Federation, Spain, Sweden, Switzerland, United Kingdom, United States (1,2)

Interactions

Dates

2: Grossman D, White K, Harris L, Reeves M, Blumenthal PD, Winikoff B, Grimes DA. Continuing pregnancy after mifepristone and "reversal" of first-trimester medical abortion: a systematic review. Contraception. 2015 Jun 7. pii: S0010-7824(15)00226-7. doi: 10.1016/j.contraception.2015.06.001. [Epub ahead of print] Review. PubMed PMID: 26057457.

3: Chen J, Wang J, Shao J, Gao Y, Xu J, Yu S, Liu Z, Jia L. The unique pharmacological characteristics of mifepristone (RU486): from terminating pregnancy to preventing cancer metastasis. Med Res Rev. 2014 Sep;34(5):979-1000. doi: 10.1002/med.21311. Epub 2014 Mar 1. Review. PubMed PMID: 24585714.

4: Kakade AS, Kulkarni YS. Mifepristone: current knowledge and emerging prospects. J Indian Med Assoc. 2014 Jan;112(1):36-40. Review. PubMed PMID: 25935948.

5: Sun Y, Fang M, Davies H, Hu Z. Mifepristone: a potential clinical agent based on its anti-progesterone and anti-glucocorticoid properties. Gynecol Endocrinol. 2014 Mar;30(3):169-73. doi: 10.3109/09513590.2013.856410. Epub 2013 Nov 11. Review. PubMed PMID: 24205903.

6: Howland RH. Mifepristone as a therapeutic agent in psychiatry. J Psychosoc Nurs Ment Health Serv. 2013 Jun;51(6):11-4. Review. PubMed PMID: 23814820.

7: Shaw KA, Topp NJ, Shaw JG, Blumenthal PD. Mifepristone-misoprostol dosing interval and effect on induction abortion times: a systematic review. Obstet Gynecol. 2013 Jun;121(6):1335-47. doi: 10.1097/AOG.0b013e3182932f37. Review. PubMed PMID: 23812471.

8: Morgan FH, Laufgraben MJ. Mifepristone for management of Cushing's syndrome. Pharmacotherapy. 2013 Mar;33(3):319-29. doi: 10.1002/phar.1202. Epub 2013 Feb 21. Review. PubMed PMID: 23436494.

9: Fleseriu M, Molitch ME, Gross C, Schteingart DE, Vaughan TB 3rd, Biller BM. A new therapeutic approach in the medical treatment of Cushing's syndrome: glucocorticoid receptor blockade with mifepristone. Endocr Pract. 2013 Mar-Apr;19(2):313-26. doi: 10.4158/EP12149.RA. Review. PubMed PMID: 23337135.

10: Carmichael JD, Fleseriu M. Mifepristone: is there a place in the treatment of Cushing's disease? Endocrine. 2013 Aug;44(1):20-32. doi: 10.1007/s12020-012-9846-1. Epub 2012 Nov 29. Review. PubMed PMID: 23192246.

11: Raymond EG, Shannon C, Weaver MA, Winikoff B. First-trimester medical abortion with mifepristone 200 mg and misoprostol: a systematic review. Contraception. 2013 Jan;87(1):26-37. doi: 10.1016/j.contraception.2012.06.011. Epub 2012 Aug 13. Review. PubMed PMID: 22898359.

12: Tristan M, Orozco LJ, Steed A, Ramírez-Morera A, Stone P. Mifepristone for uterine fibroids. Cochrane Database Syst Rev. 2012 Aug 15;8:CD007687. doi: 10.1002/14651858.CD007687.pub2. Review. PubMed PMID: 22895965.

13: Gómez García MT, Aguarón Benitez G, Barberá Belda B, Callejón Rodríguez C, González Merlo G. Medical therapy (methotrexate and mifepristone) alone or in combination with another type of therapy for the management of cervical or interstitial ectopic pregnancy. Eur J Obstet Gynecol Reprod Biol. 2012 Nov;165(1):77-81. doi: 10.1016/j.ejogrb.2012.06.024. Epub 2012 Jul 7. Review. PubMed PMID: 22771188.

14: Castinetti F, Brue T, Conte-Devolx B. The use of the glucocorticoid receptor antagonist mifepristone in Cushing's syndrome. Curr Opin Endocrinol Diabetes Obes. 2012 Aug;19(4):295-9. doi: 10.1097/MED.0b013e32835430bf. Review. PubMed PMID: 22543346.

15: Hou SP, Fang AH, Chen QF, Huang YM, Chen OJ, Cheng LN. Termination of second-trimester pregnancy by mifepristone combined with misoprostol versus intra-amniotic injection of ethacridine lactate (Rivanol®): a systematic review of Chinese trials. Contraception. 2011 Sep;84(3):214-23. doi: 10.1016/j.contraception.2011.01.018. Epub 2011 Mar 11. Review. PubMed PMID: 21843683.

16: Chen QJ, Hou SP, Meads C, Huang YM, Hong QQ, Zhu HP, Cheng LN; EBM-CONNECT Collaboration. Mifepristone in combination with prostaglandins for termination of 10-16 weeks' gestation: a systematic review. Eur J Obstet Gynecol Reprod Biol. 2011 Dec;159(2):247-54. doi: 10.1016/j.ejogrb.2011.06.034. Epub 2011 Jul 8. Review. PubMed PMID: 21741747.

17: Guo SW, Liu M, Shen F, Liu X. Use of mifepristone to treat endometriosis: a review of clinical trials and trial-like studies conducted in China. Womens Health (Lond Engl). 2011 Jan;7(1):51-70. doi: 10.2217/whe.10.79. Review. PubMed PMID: 21175391.

18: Spitz IM. Mifepristone: where do we come from and where are we going? Clinical development over a quarter of a century. Contraception. 2010 Nov;82(5):442-52. doi: 10.1016/j.contraception.2009.12.012. Epub 2010 Feb 1. Review. PubMed PMID: 20933118.

19: Wedisinghe L, Elsandabesee D. Flexible mifepristone and misoprostol administration interval for first-trimester medical termination. Contraception. 2010 Apr;81(4):269-74. doi: 10.1016/j.contraception.2009.09.007. Epub 2009 Oct 29. Review. PubMed PMID: 20227541.

20: Im A, Appleman LJ. Mifepristone: pharmacology and clinical impact in reproductive medicine, endocrinology and oncology. Expert Opin Pharmacother. 2010 Feb;11(3):481-8. doi: 10.1517/14656560903535880. Review. PubMed PMID: 20102310.